

# Topical Formulation of SCH 39304 for Dermatophytes: Application Notes and Protocols

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## Compound of Interest

Compound Name: SCH 39304

Cat. No.: B1680903

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## Introduction

**SCH 39304** is a broad-spectrum triazole antifungal agent that has demonstrated notable activity against dermatophytes, the causative agents of common superficial fungal infections of the skin, hair, and nails. As a racemic mixture, its antifungal efficacy is primarily attributed to its active enantiomer, SCH 42427.<sup>[1][2]</sup> This document provides detailed application notes and protocols for the preparation and evaluation of a topical formulation of **SCH 39304** for the treatment of dermatophyte infections.

## Data Presentation

### In Vitro Susceptibility

While specific Minimum Inhibitory Concentration (MIC) data for **SCH 39304** against a wide range of dermatophytes is limited in publicly available literature, the in-vitro activity of its active enantiomer, SCH 42427, is reported to be twofold higher than the racemic mixture.<sup>[1][2]</sup> The inhibitory concentration (IC<sub>95%</sub>) of **SCH 39304** against various fungi has been reported to range from 0.3 to over 80 mg/L.<sup>[3]</sup>

Antifungal Agent	Dermatophyte Species	MIC Range (µg/mL)
SCH 39304	Trichophyton spp.	Data Not Available
Microsporum spp.	Data Not Available	
Epidermophyton floccosum	Data Not Available	
Itraconazole (for comparison)	Trichophyton rubrum	0.015 - 0.25
Trichophyton mentagrophytes	0.015 - 0.25	
Ketoconazole (for comparison)	Trichophyton rubrum	0.06 - 1
Trichophyton mentagrophytes	0.125 - 1	

Note: Comparative data for itraconazole and ketoconazole are provided to offer a general context of azole activity against common dermatophytes.

## In Vivo Efficacy

In a guinea pig model of Trichophyton mentagrophytes infection, a 0.125% topical formulation of **SCH 39304** administered twice daily for 10 days was found to be 5-8 times more effective than fluconazole based on culture and lesion score results.<sup>[4][5]</sup>

Treatment Group	Concentration	Application	Duration	Outcome
SCH 39304	0.125%	Twice daily	10 days	5-8 fold more effective than Fluconazole
Fluconazole	Not Specified	Twice daily	10 days	-

## Experimental Protocols

### Protocol 1: Preparation of a Representative Topical Cream Formulation (1% w/w)

This protocol describes the preparation of a generic oil-in-water cream formulation suitable for the topical delivery of **SCH 39304**.

Materials:

- **SCH 39304** powder
- Oil Phase:
  - Cetostearyl alcohol (Emulsifying wax)
  - White soft paraffin (Emollient)
  - Liquid paraffin (Emollient)
- Aqueous Phase:
  - Propylene glycol (Humectant and penetration enhancer)
  - Sodium lauryl sulfate (Emulsifying agent)
  - Purified water
- Preservative:
  - Methylparaben
  - Propylparaben

Procedure:

- Preparation of the Aqueous Phase:
  1. In a suitable vessel, heat the purified water to 70-75°C.
  2. Add the propylene glycol and sodium lauryl sulfate to the heated water and stir until dissolved.

3. Add the methylparaben and propylparaben and stir until a clear solution is obtained. Maintain the temperature.

- Preparation of the Oil Phase:

1. In a separate vessel, melt the cetostearyl alcohol, white soft paraffin, and liquid paraffin at 70-75°C.

2. Disperse the **SCH 39304** powder in the molten oil phase and mix until a homogenous suspension is formed.

- Emulsification:

1. Slowly add the aqueous phase to the oil phase with continuous stirring.

2. Homogenize the mixture using a suitable homogenizer until a uniform white cream is formed.

3. Allow the cream to cool to room temperature with gentle stirring.

- Quality Control:

1. Perform visual inspection for color, homogeneity, and consistency.

2. Measure the pH of the cream (should be in the range of 4.5-6.5).

3. Determine the drug content uniformity by a validated analytical method (e.g., HPLC).

## Protocol 2: In Vitro Antifungal Susceptibility Testing (CLSI M38-A2 Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.

### Materials:

- Dermatophyte isolates (Trichophyton spp., Microsporum spp., Epidermophyton floccosum)

- Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA)
- RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
- **SCH 39304** powder
- Dimethyl sulfoxide (DMSO)
- Sterile 96-well microtiter plates
- Spectrophotometer

Procedure:

- Inoculum Preparation:
  1. Culture the dermatophyte isolates on PDA or SDA plates at 28-30°C for 7-14 days until sporulation is observed.
  2. Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
  3. Transfer the suspension to a sterile tube and allow the heavy particles to settle for 5-10 minutes.
  4. Adjust the turbidity of the supernatant to a 0.5 McFarland standard (approximately  $1-5 \times 10^6$  CFU/mL) using a spectrophotometer at 530 nm.
  5. Dilute the adjusted inoculum 1:50 in RPMI-1640 medium to obtain the final inoculum density.
- Antifungal Agent Preparation:
  1. Prepare a stock solution of **SCH 39304** in DMSO.
  2. Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in the 96-well microtiter plates to achieve the desired final concentrations.

- Inoculation and Incubation:
  1. Add 100  $\mu$ L of the diluted fungal inoculum to each well of the microtiter plate containing 100  $\mu$ L of the serially diluted antifungal agent.
  2. Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).
  3. Incubate the plates at 28-30°C for 4-7 days.
- MIC Determination:
  1. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antifungal agent that causes complete (100%) inhibition of visible growth as compared to the growth control.

## Protocol 3: In Vivo Efficacy Evaluation in a Guinea Pig Model of Dermatophytosis

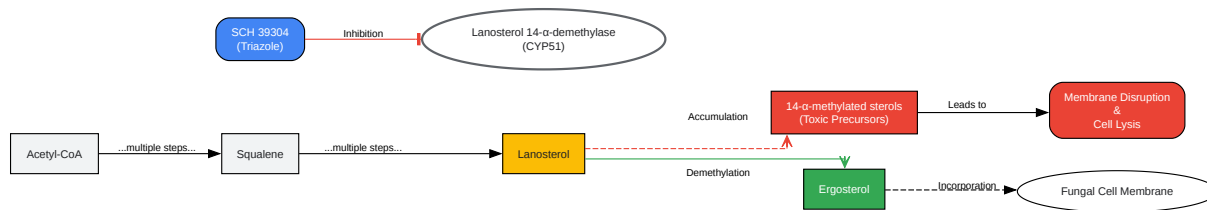
### Materials:

- Hartley guinea pigs (male, 300-350 g)
- Trichophyton mentagrophytes culture
- Topical formulation of **SCH 39304** (e.g., 0.125% cream)
- Control vehicle cream
- Positive control antifungal cream (e.g., Fluconazole)
- Electric clippers
- Sterile swabs
- Scoring system for clinical evaluation (e.g., 0 = no signs of infection, 4 = marked erythema, scaling, and crusting)

#### Procedure:

- Infection:
  1. Anesthetize the guinea pigs.
  2. Shave an area of approximately 2x2 cm on the dorsum of each animal.
  3. Gently abrade the shaved skin with sterile sandpaper.
  4. Inoculate the abraded area with a suspension of *T. mentagrophytes* conidia.
- Treatment:
  1. Divide the animals into treatment groups (e.g., **SCH 39304**, vehicle control, positive control).
  2. Two to three days post-infection, begin topical application of the respective formulations to the infected area twice daily for 10-14 days.
- Evaluation:
  1. Visually score the lesions daily or every other day based on the severity of erythema, scaling, and crusting.
  2. At the end of the treatment period, collect skin scrapings from the infected area for mycological examination (KOH mount and culture) to determine fungal clearance.
- Data Analysis:
  1. Compare the mean clinical scores and fungal culture results between the treatment groups to determine the efficacy of the **SCH 39304** formulation.

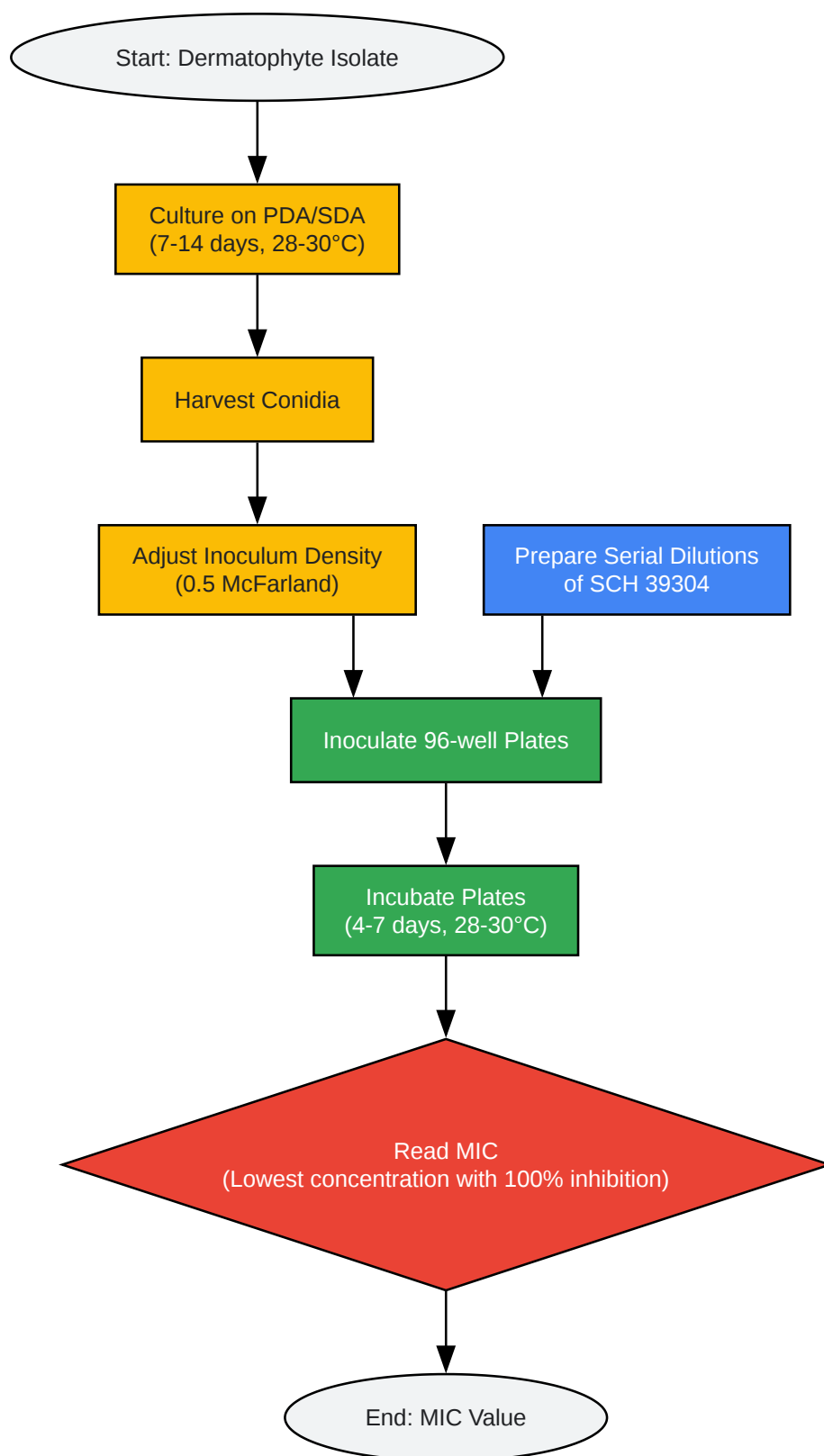
## Visualizations



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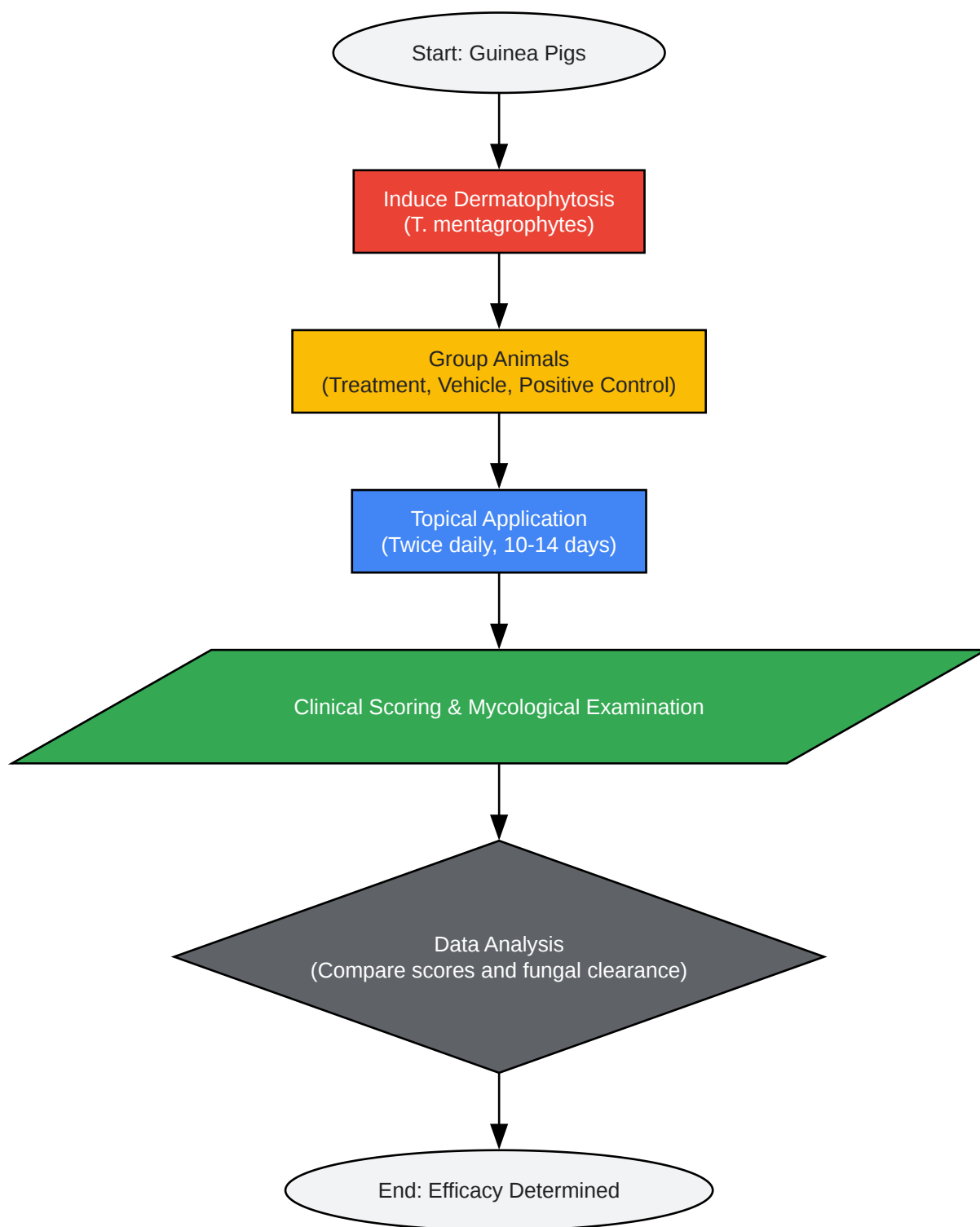
Caption: Mechanism of action of **SCH 39304**.





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Caption: In Vitro MIC determination workflow.



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Caption: In Vivo efficacy evaluation workflow.

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